molecular formula C5H8O2 B1148662 7beta-Hydroxykaur-16-en-19-oic acid CAS No. 126778-79-8

7beta-Hydroxykaur-16-en-19-oic acid

Cat. No. B1148662
CAS RN: 126778-79-8
M. Wt: 100.11582
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 7beta-Hydroxykaur-16-en-19-oic acid is C20H30O3 . Its molecular weight is 318.45 . The structure of this compound is complex, and its analysis would require advanced techniques and expertise in the field of chemistry .


Physical And Chemical Properties Analysis

7beta-Hydroxykaur-16-en-19-oic acid has a molecular weight of 318.45 . Its physical and chemical properties such as boiling point and density are predicted to be 467.4±45.0 °C and 1.16±0.1 g/cm3 respectively .

Scientific Research Applications

Anticancer Properties

7beta-Hydroxykaur-16-en-19-oic acid has been found to possess anticancer properties. For instance, it has been used in the treatment of nasopharyngeal carcinoma. The compound was loaded onto fluorescent mesoporous silica nanoparticles for the location and therapy of this type of cancer .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory properties. It has been used in traditional medicine for the treatment of inflammatory disorders such as hepatitis and pneumonia .

Biomass Processing

Sventenic acid has been found in deep eutectic solvents (DESs), which are a unique category of green solvents that have gained attention in biomass processing due to their distinctive properties not offered by traditional solvents .

Skin Whitening

The compound has been proposed for use in skin whitening . It has been found in the leaves of certain plants and has been associated with anti-melanogenic activities.

properties

IUPAC Name

(1R,2S,4S,5S,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-10-20-11-13(12)5-6-14(20)18(2)7-4-8-19(3,17(22)23)15(18)9-16(20)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16+,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLXVEXJZSTMBV-HNFSSWLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CC(C34C2CCC(C3)C(=C)C4)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@]([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7beta-Hydroxykaur-16-en-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The study mentions the isolation of several compounds from Rabdosia excisa, including Sventenic acid. Is this the first time Sventenic acid has been isolated from this plant?

A1: Yes, the research paper states that this is the first time Sventenic acid, along with compounds Dayecrystal A, Acetylsventenic acid, Trichokaurin, and Maoyerabdosin, have been isolated from Rabdosia excisa [].

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